Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . Oxadiazoles are another class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They also exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives is often achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of benzothiazoles and oxadiazoles can vary widely depending on the specific substituents present on the rings. For example, benzothiazoles can undergo reactions such as electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to thiazole have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics or other treatments for bacterial infections.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This means they could potentially be used in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the development of new antiviral medications.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the treatment of cancer .
Quorum Sensing Inhibitors
Some benzo[d]thiazole compounds have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. Inhibition of quorum sensing could potentially be used in the treatment of bacterial infections.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis .
Mode of Action
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been shown to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction .
Action Environment
Similar compounds have been shown to have selective inhibition of mycobacterium tuberculosis over a selected panel of non-tuberculous mycobacteria .
Future Directions
The development of new benzothiazole and oxadiazole derivatives with improved biological activities and lesser side effects is a promising area of research . Further studies are needed to fully understand their mechanisms of action and to optimize their structures for better activity and selectivity.
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11(2)16-20-21-17(24-16)12-5-7-22(8-6-12)18(23)13-3-4-14-15(9-13)25-10-19-14/h3-4,9-12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGGMUZTVGTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
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